Dioctyl dihydrogen diphosphate

Description

Contextualization of Diphosphate (B83284) Chemistry in Advanced Research

Diphosphate chemistry is a significant area of study with profound implications for advanced research, particularly in bioenergetics and catalysis. biointerfaceresearch.com Diphosphates, also known as pyrophosphates, are esters or salts of diphosphoric acid and contain the diphosphate anion (P₂O₇)⁴⁻. The existence of various acidic diphosphate anions, such as (HP₂O₇)³⁻ and (H₂P₂O₇)²⁻, has been well-established for a considerable time. biointerfaceresearch.com In biological systems, the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (ADP) and inorganic phosphate (B84403) is a fundamental energy-releasing process that drives numerous cellular functions. jelsciences.comtaylorandfrancis.com

The versatility of the diphosphate bond is also evident in its role as a leaving group in various biochemical transformations and its ability to form stable complexes with metal cations, which is crucial for the activity of many enzymes. Recent research has focused on synthesizing novel diphosphate-containing molecules to better understand their biological functions. For instance, new chemical reactions are being developed to improve the synthesis yield and consistency of ADP- or ATP-containing molecules, which are vital for studying their modification of macromolecules like proteins and nucleic acids. eurekalert.org The study of diphosphate formation mechanisms, including their stereochemistry, continues to be a critical area of investigation, providing deeper insights into reaction pathways. acs.org

Significance of Organophosphorus Compounds in Chemical Science

Organophosphorus compounds, which are organic compounds containing phosphorus, represent a vast and diverse class of chemicals with immense importance in various scientific and industrial domains. wikipedia.org Their definition can be broad; in industrial and environmental chemistry, the term applies to any organic compound with a phosphorus atom, not necessarily bonded directly to a carbon atom. wikipedia.org This class includes crucial biomolecules like the nucleic acids DNA and RNA, and the energy carrier ATP. wikipedia.org

The applications of synthetic organophosphorus compounds are extensive. They are primary components in many pesticides and herbicides, offering an alternative to persistent chlorinated hydrocarbons. wikipedia.orgnih.gov In materials science, they are widely used as flame retardants, plasticizers, and lubricant additives. wikipedia.org The unique properties of the phosphorus atom, such as its variable oxidation states and coordination numbers, allow for the synthesis of a wide array of derivatives, including phosphate esters, phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org The field of medicinal chemistry has also seen a tremendous impact from organophosphorus compounds, with phosphonates, for example, being investigated for their antibacterial, anticancer, and antiviral activities. jelsciences.com The continuous development of synthetic methods, such as the Michaelis–Arbuzov and Perkow reactions, further expands the library of accessible organophosphorus compounds for research and application. wikipedia.org

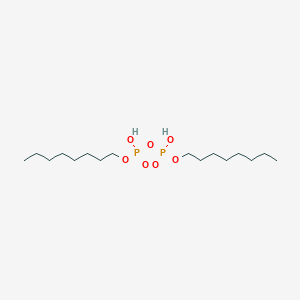

Dioctyl Dihydrogen Diphosphate: Properties and Synthesis

This compound is an organophosphorus compound featuring a diphosphate core esterified with two octyl groups. Its structure imparts specific chemical properties that are leveraged in various research and industrial applications.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below. It is characterized as a liquid that can be a severe irritant to the skin, eyes, and mucous membranes. nih.gov The diphosphate backbone contributes to its thermal stability and acidity.

| Property | Value |

| Molecular Formula | C₁₆H₃₆O₇P₂ |

| Molecular Weight | 402.40 g/mol nih.gov |

| CAS Number | 1506-38-3 nih.gov, 26658-09-3 chemnet.com |

| IUPAC Name | [hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate nih.gov |

| Density | 1.133 g/cm³ chemnet.com |

| Boiling Point | 489.9°C at 760 mmHg chemnet.com |

| Flash Point | 250.1°C chemnet.com |

| Water Solubility | Slowly dissolves nih.gov |

Synthesis

The synthesis of this compound typically involves the controlled esterification of phosphoric acid with octanol (B41247) under anhydrous conditions. Another method involves the reaction of dioctyl hydrogen phosphate with a suitable reagent. For instance, similar diphosphate esters are synthesized by reacting phosphate precursors with alcohols or activated intermediates like phosphorochloridates. Monitoring the reaction progress using techniques such as ³¹P-NMR spectroscopy is crucial to track the conversion of phosphate groups. Purification is often achieved through recrystallization in non-polar solvents to remove unreacted alcohols and other impurities.

Research Findings

This compound is a subject of scientific research for its potential applications, primarily stemming from its organophosphate nature.

Chemical Reactivity

Hydrolysis: The compound undergoes hydrolysis under acidic or basic conditions, which breaks the ester bonds to yield phosphoric acid derivatives.

Oxidation: The phosphorus centers in this compound can be oxidized to higher oxidation states using agents like hydrogen peroxide or potassium permanganate.

Metal Coordination: It can act as a ligand, forming stable complexes with divalent cations such as Mg²⁺ and Ca²⁺.

Applications in Research

Organic Synthesis: It is utilized as a reagent in various organic synthesis reactions.

Flame Retardancy: In polymer chemistry, it has been investigated as a flame retardant. Its mechanism involves promoting the formation of a char layer on the material's surface during combustion, which helps to reduce flammability.

Biological Systems: Due to its phosphorus content, it has been explored for its potential interactions within biological systems, particularly in studies involving phosphorylation reactions. For example, it has shown moderate inhibition of enzymes like pyruvate (B1213749) decarboxylase in competitive binding assays with natural diphosphate cofactors.

| Research Application | Key Finding |

| Flame Retardancy in EPDM | Forms pyrolysis products that create a protective char layer during combustion. |

| Enzymatic Inhibition Studies | Competes with natural diphosphate cofactors, showing moderate inhibition of pyruvate decarboxylase (IC₅₀ = 12 μM). |

| Metal Complexation | Acts as a ligand for divalent cations (e.g., Mg²⁺, Ca²⁺), forming stable complexes. |

Structure

2D Structure

Properties

IUPAC Name |

[hydroxy(octoxy)phosphoryl] octyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O7P2/c1-3-5-7-9-11-13-15-21-24(17,18)23-25(19,20)22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHKOAYRTRADAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O7P2 | |

| Record name | DIOCTYL ACID PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345054 | |

| Record name | Dioctyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dioctyl acid pyrophosphate appears as a liquid. May severely irritate skin, eyes, and mucous membranes. | |

| Record name | DIOCTYL ACID PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1506-38-3, 26658-09-3 | |

| Record name | DIOCTYL ACID PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dioctyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, dioctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026658093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, dioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioctyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl dihydrogen diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational and Theoretical Chemistry Approaches in Diphosphate Research

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the underlying electronic and energetic changes that occur during a chemical reaction. scirp.org For organophosphates, these methods are crucial for elucidating reaction mechanisms, such as hydrolysis, which are vital for both industrial applications and understanding their environmental fate. researchgate.netresearchgate.net

The study of a reaction mechanism involves mapping the energy landscape from reactants to products. This landscape includes stable intermediates and high-energy transition states. The energy profile provides critical information about the feasibility and rate of a reaction. For the hydrolysis of organophosphates, quantum mechanics approaches are employed to model the reaction pathway. researchgate.netresearchgate.net

Table 1: Hypothetical Energy Profile for the Hydrolysis of a Dialkyl Dihydrogen Diphosphate (B83284)

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Diphosphate + H₂O) | 0 |

| 2 | Transition State 1 | +20 to +30 |

| 3 | Intermediate (Pentacoordinated) | +5 to +10 |

| 4 | Transition State 2 | +15 to +25 |

| 5 | Products (2x Dialkyl Phosphate) | -5 to -10 |

Note: These values are illustrative and based on typical organophosphate hydrolysis studies.

The characterization of the transition state is a critical aspect of these calculations. For organophosphate hydrolysis, the transition state is often a pentacoordinated phosphorus species. researchgate.net The geometry and energy of this transient structure determine the activation energy of the reaction. Computational methods like Density Functional Theory (DFT) are frequently used to optimize the geometries of reactants, products, and transition states, and to calculate their respective energies. acs.orgresearchgate.net

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing a deeper understanding of reaction mechanisms. nih.gov By simulating the movement of atoms, MD can reveal the conformational changes that a molecule like dioctyl dihydrogen diphosphate undergoes in solution, which can influence its reactivity. These simulations are particularly useful for studying the role of the solvent and the flexibility of the long alkyl chains. chemrxiv.org

For instance, MD simulations can show how the dioctyl chains might fold or extend, and how this affects the accessibility of the pyrophosphate group to a nucleophile like water. mdpi.com In the context of enzymatic reactions involving organophosphates, MD simulations, often in combination with quantum mechanics (QM/MM), can elucidate the role of the enzyme's active site in catalyzing the reaction. researchgate.net These simulations can track the trajectory of the reactants and identify key interactions, such as hydrogen bonds, that stabilize the transition state. mst.edu

Energy Profile Calculations and Transition State Characterization

Structural Elucidation and Conformation Analysis through Theoretical Modeling

The three-dimensional structure and conformational flexibility of a molecule are key determinants of its physical and chemical properties. For a molecule with long, flexible chains like this compound, a multitude of conformations are possible. Theoretical modeling provides a powerful means to explore this conformational landscape. sfu.ca

Conformational analysis of long-chain phosphate (B84403) esters can be performed using molecular mechanics force fields or more accurate quantum chemical methods. semanticscholar.orgnih.gov These calculations can identify low-energy conformers and the energy barriers between them. For this compound, the orientation of the two octyl chains relative to the diphosphate backbone is of particular interest. The chains can adopt various arrangements, from extended to folded conformations, which will impact how the molecules pack in the condensed phase and interact with other molecules.

A study on tris(2-methylbutyl) phosphate using DFT and matrix isolation infrared spectroscopy revealed how branching in the alkyl chain significantly influences the conformational morphology. researchgate.net Similarly, the long dioctyl chains in this compound would be expected to have a significant impact on its conformational preferences and, consequently, its interactions.

Table 2: Predicted Conformational Data for a Dialkyl Diphosphate Linkage

| Torsional Angle | Description | Predicted Stable Orientations |

|---|---|---|

| C-O-P-O | Rotation around the ester bond | gauche, trans |

| O-P-O-P | Rotation around the pyrophosphate bond | gauche, anti |

Note: Data derived from general principles of phosphate ester conformational analysis. nih.gov

Prediction of Molecular Interactions and Reactivity Profiles

Computational chemistry can predict how a molecule will interact with its environment and what its likely chemical reactions will be. For this compound, this includes its interactions with solvents, surfaces, and other molecules. researchgate.net

The reactivity of organophosphates is often related to the electrophilicity of the phosphorus atom. nih.gov Computational models can calculate properties like atomic charges and electrostatic potential maps, which highlight regions of a molecule that are susceptible to nucleophilic or electrophilic attack. researchgate.net For this compound, the phosphorus atoms of the pyrophosphate group are expected to be the primary sites for nucleophilic attack, leading to the cleavage of the P-O-P bond.

Molecular docking and dynamics simulations can be used to predict the binding of organophosphates to biological macromolecules, such as enzymes. nih.govbiorxiv.org While not directly applicable to the intrinsic reactivity of this compound, these studies provide insights into the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that organophosphates can form. acs.org These same types of interactions will govern the self-assembly of this compound molecules and their interactions with other substances. The long alkyl chains would be expected to favor hydrophobic interactions, potentially leading to aggregation in aqueous environments. mdpi.com

Advanced Applications and Functional Roles in Chemical Systems

Catalytic Roles of Diphosphate (B83284) Moieties in Chemical Transformations

The diphosphate moiety is a crucial functional group in various catalytic processes. In many enzymatic reactions, the diphosphate group of coenzymes like thiamine (B1217682) diphosphate (ThDP) is essential for binding the coenzyme to the protein, thereby facilitating catalysis. nih.gov ThDP-dependent enzymes are involved in a wide array of metabolic pathways, often catalyzing the formation and cleavage of carbon-carbon bonds. beilstein-journals.org The catalytic cycle is initiated by the deprotonation of the thiazolium ring of ThDP, a process influenced by the enzyme's active site, which includes the diphosphate moiety's interaction with the protein. nih.govbeilstein-journals.org

General acid-base catalysis is a key mechanism by which phosphate (B84403) can guide chemical reactivity, facilitating selective transformations. mdpi.com The phosphate anion/dianion system can act as a buffer and a catalyst in reactions requiring controlled pH conditions. mdpi.com

Dihydrogen phosphate species can play a role in photocatalytic systems. In the presence of a semiconductor photocatalyst and light, reactive oxygen species (ROS) are generated, which are responsible for the degradation of pollutants. mdpi.comnih.gov The general mechanism involves the generation of electron-hole pairs in the photocatalyst upon light absorption. nih.govrsc.org These charge carriers then react with adsorbed water molecules or oxygen to produce highly reactive radicals. mdpi.com

While direct photocatalytic mechanisms involving dioctyl dihydrogen diphosphate are not extensively documented, phosphate species, in general, are known to influence photocatalytic reactions. For instance, in the synthesis of photocatalysts like silver phosphate (Ag3PO4), a source of phosphate ions is crucial. researchgate.net The characteristics of the resulting photocatalyst, such as particle size and light absorption properties, can be tuned by the choice of the phosphate precursor. researchgate.net

Research on double metal phosphates, such as CuNiPO4 and MnNiPO4, demonstrates their potential as photocatalytic materials. researchgate.net These materials possess unique crystal structures with metal ions coordinated to phosphate and oxygen ions, creating a framework that can be activated by light to degrade pollutants. researchgate.net

Phosphate-functionalized ionic liquids (PFILs) have emerged as versatile catalysts and reaction media. researchgate.net These task-specific ionic liquids combine the unique properties of ionic liquids with the catalytic capabilities of phosphate groups. bohrium.comscielo.br They have been successfully employed in various organic transformations, including multicomponent reactions. scielo.br For example, sulfonic acid-functionalized ionic liquids have demonstrated high catalytic activity in the synthesis of dihydropyrimidinones. scielo.br

The functionalization of ionic liquids with phosphate groups can enhance their catalytic performance and recyclability. researchgate.net For instance, in palladium-catalyzed coupling reactions, the use of nitrile-functionalized ionic liquids was found to better stabilize palladium nanoparticles compared to non-functionalized ionic liquids, leading to improved catalytic activity. researchgate.net While specific applications of this compound in this context are not widely reported, the principles of PFILs suggest its potential as a component in designing novel catalytic systems.

Photocatalytic Mechanisms Involving Dihydrogen Phosphate Species

Design and Engineering of Diphosphate-Based Materials

The design and engineering of materials incorporating diphosphate functionalities have led to the development of advanced materials with tailored properties. acs.org The bidentate nature of diphosphate groups allows them to act as effective ligands for surface coordination on nanomaterials, such as quantum dots. acs.org

Diphosphate functionalities have been integrated into various nanomaterials and composites to enhance their properties and performance. For example, bidentate anthracene (B1667546) diphosphate ligands have been designed to bind strongly to the surface of Cadmium Selenide (CdSe) quantum dots, facilitating efficient photon upconversion. acs.org This strong binding affinity allows for precise control over ligand loading on the quantum dot surface. acs.org

The inclusion of phosphate groups can also be used to modify the surface of other nanomaterials. For instance, the Lewis basic phosphate group can bind to Lewis acidic metal oxides like titanium dioxide (TiO2), enabling the creation of composite materials with tailored surface properties. acs.org

Table 1: Examples of Diphosphate Functionality in Nanomaterials

| Nanomaterial System | Diphosphate Compound | Function of Diphosphate | Application | Reference(s) |

| CdSe Quantum Dots | 10-R-anthracene-1,8-diphosphoric acid | Bidentate surface ligand | Photon upconversion | acs.org |

| Dental Composite | Nanoparticles of amorphous calcium phosphate (NACP) | Ion-releasing and remineralizing agent | Inhibition of recurrent caries | nih.gov |

| Wound Dressing | Betulin diphosphate | Stabilizer for ZnO nanoparticles | Wound healing | mdpi.com |

| Metal Oxide Composites | General phosphate groups | Surface modification ligand | Catalysis, Adsorption | acs.org |

Diphosphate-containing materials can exhibit "smart" behavior, responding to external stimuli such as pressure, pH, or light. aip.org The mechanical properties of simple metal phosphates, for example, can change dramatically under high pressure. aip.org This behavior is associated with changes in the coordination of cations and the degree of polymerization of the phosphate units. aip.org

The integration of responsive polymers with phosphate-based materials can create smart systems for applications like drug delivery. nih.govoup.com For instance, pH-responsive polymers can be designed to release a therapeutic agent in response to a change in the local pH environment. oup.com While direct examples involving this compound are not prevalent, the principles of smart materials suggest its potential use in creating responsive systems, for example, by leveraging the acidic nature of its dihydrogen phosphate groups.

The development of smart materials also extends to light-responsive systems. tissueeng.net Light can be used as a stimulus to activate specific responses in a material, such as triggering antimicrobial activity on a surface. tissueeng.net

Diphosphate Functionality in Nanomaterials and Composites

Contributions to Prebiotic Chemical Systems and Phosphorylation in Non-Aqueous Media

Phosphorylation is a fundamental process in biochemistry, and its origins in a prebiotic world are a subject of intense research. mdpi.comnih.govacs.org Diphosphates, and more generally polyphosphates, have been proposed as potential phosphorylating agents in prebiotic chemistry. mdpi.com The formation of organophosphate molecules from inorganic phosphate is a thermodynamically challenging process, particularly in aqueous environments. nih.govacs.org

Non-aqueous media or hypo-hydrous environments, such as those that could have existed on the early Earth in the form of eutectic solvents or aerosols, are considered more favorable for phosphorylation reactions. nih.govfrontiersin.org In such environments, the reduced water activity can drive the condensation reactions necessary to form phosphate esters. acs.org

While pyrophosphate itself has been considered a prebiotic phosphorylating agent, its reactivity is limited. mdpi.com More reactive phosphorus-containing compounds, such as diamidophosphate (B1260613) (DAP), have been shown to efficiently phosphorylate a wide range of prebiotic molecules, including nucleosides, amino acids, and lipid precursors, in aqueous conditions. nih.govnih.gov DAP itself can be formed from the prebiotically plausible trimetaphosphate. nih.gov The study of phosphorylation in non-aqueous solvents like formamide (B127407) has shown that nucleosides can be phosphorylated to form nucleotides and their derivatives, representing a distinct pathway for prebiotic phosphorylation. frontiersin.org

Although the direct role of this compound in prebiotic chemistry has not been specifically investigated, the study of such organophosphates provides insights into the types of phosphorylated molecules that might have existed and their potential roles in early chemical systems. The hydrophobic octyl chains of this compound would have significantly influenced its solubility and partitioning in different prebiotic environments.

Application in Mineral Processing: Selective Adsorption and Flotation Chemistry

In the realm of mineral processing, the technique of froth flotation is a cornerstone for the separation and concentration of valuable minerals from gangue (unwanted material). This process relies on the principle of selectively rendering the surface of a target mineral hydrophobic (water-repellent) while leaving other minerals hydrophilic (water-attracting). This is achieved through the use of chemical reagents, among which collectors play a pivotal role.

Collectors are surfactants that adsorb onto the mineral surface, imparting the necessary hydrophobicity for the mineral to attach to air bubbles and be carried to the froth layer for collection. The selectivity of a collector for a specific mineral is crucial for an efficient separation process.

Although detailed research findings specifically for this compound are limited, the behavior of analogous alkyl phosphates and diphosphates in flotation offers insights into its potential mechanisms. For instance, alkyl phosphorous esters have been identified as effective collectors for non-sulfide ores. The effectiveness of such collectors is often dependent on the length of the alkyl chain and the pH of the flotation pulp.

The general mechanism for an anionic collector like a dihydrogen diphosphate involves the dissociation of the acidic protons of the phosphate group, creating an anionic head. This anionic group can then interact with cationic sites on the mineral surface. The nature of this interaction can range from physisorption (electrostatic attraction) to chemisorption (formation of a chemical bond). The two octyl chains of this compound would then form a hydrophobic layer on the mineral surface.

The selective adsorption of such a collector onto a mineral surface is governed by several factors, including:

Surface Chemistry of the Mineral: The presence of specific metal cations on the mineral surface that can form stable complexes with the phosphate group is a primary determinant of selectivity.

Pulp pH: The pH of the slurry influences both the surface charge of the mineral and the degree of ionization of the collector.

Collector Concentration: The concentration of the collector must be optimized to ensure sufficient coverage of the target mineral without causing the unwanted flotation of gangue minerals.

Research on similar compounds, such as 1-hydroxydodecylidene-1,1-diphosphonic acid (HDDPA), has demonstrated effective flotation of minerals like cassiterite. In the case of HDDPA, it is proposed that the O-P(=O)-O group interacts with the surface tin (Sn(IV)) to form a stable ring structure, thereby rendering the cassiterite hydrophobic. A similar mechanism of chelation could be postulated for this compound with various metal-bearing minerals.

Given the lack of specific experimental data for this compound in mineral flotation, the following table is a hypothetical representation based on the performance of related phosphonic acid collectors in cassiterite flotation to illustrate how such data would be presented.

Table 1: Hypothetical Flotation Recovery of Cassiterite using a Diphosphate Collector

| pH | Collector Concentration (mol/L) | Cassiterite Recovery (%) | Calcite Recovery (%) |

|---|---|---|---|

| 5.0 | 1 x 10⁻⁵ | 65 | 15 |

| 6.0 | 1 x 10⁻⁵ | 85 | 10 |

| 7.0 | 1 x 10⁻⁵ | 90 | 12 |

| 8.0 | 1 x 10⁻⁵ | 88 | 18 |

| 6.0 | 5 x 10⁻⁶ | 75 | 8 |

This table is for illustrative purposes only and is not based on experimental results for this compound.

Further empirical research is necessary to fully elucidate the specific applications and effectiveness of this compound as a selective collector in mineral processing and to establish detailed findings on its adsorption mechanisms and flotation chemistry.

Advanced Analytical Methodologies for Diphosphate Characterization

Spectroscopic Techniques for Structural and Mechanistic Probing

Spectroscopy offers a powerful, non-destructive window into the molecular structure and electronic environment of dioctyl dihydrogen diphosphate (B83284). Techniques such as IR, Raman, NMR, and XPS provide complementary information regarding vibrational modes, atomic connectivity, and surface chemistry.

Infrared (IR) and Raman spectroscopy are essential tools for identifying the functional groups within the dioctyl dihydrogen diphosphate molecule by probing their characteristic vibrational modes. up.ac.za While both techniques measure molecular vibrations, they operate on different principles—IR spectroscopy measures the absorption of light due to changes in the dipole moment, whereas Raman spectroscopy measures the scattering of light due to changes in molecular polarizability. up.ac.zamdpi.com This often results in complementary information, as vibrations that are strong in IR may be weak in Raman, and vice versa. up.ac.zadtic.mil

For this compound, key vibrational bands are expected to arise from the phosphate (B84403) core and the octyl chains. The P-O-P bridge of the diphosphate group gives rise to symmetric and asymmetric stretching vibrations. The asymmetric stretch is typically observed as a strong band in the IR spectrum, while the symmetric stretch is more prominent in the Raman spectrum. dtic.mil Additionally, the phosphoryl (P=O) and acidic P-O-H groups exhibit characteristic stretching and bending frequencies. The long octyl chains produce strong C-H stretching vibrations near 3000 cm⁻¹ and various bending and rocking modes at lower wavenumbers.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity | Reference |

|---|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 | IR & Raman | dtic.mil |

| P=O | Stretching | 1250 - 1300 | IR | |

| P-O-C (Alkyl Ester) | Stretching | 1050 - 1150 | IR | |

| P-O-P | Asymmetric Stretch | ~900 - 980 | IR | researchgate.net |

| P-O-P | Symmetric Stretch | ~720 - 780 | Raman | dtic.milresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound in solution. jyu.fi By analyzing the spectra of different nuclei, primarily ³¹P, ¹H, and ¹³C, a detailed map of the molecule's atomic connectivity can be constructed. jyu.fiscispace.com

³¹P NMR is particularly diagnostic for phosphorus-containing compounds. thieme-connect.de For a symmetric dialkyl dihydrogen diphosphate, the two phosphorus atoms are chemically equivalent, and in a proton-decoupled spectrum, they would ideally appear as a single resonance. However, in this compound, the presence of two acidic protons (dihydrogen) can lead to complex splitting patterns. The chemical shift for pyrophosphates typically falls in the upfield region, generally between -5 and -15 ppm relative to an external standard of phosphoric acid. researchgate.nettandfonline.com Studies on various pyrophosphate compounds show that ³¹P chemical shifts can range from approximately -4 ppm to -15 ppm. scispace.comresearchgate.netresearchgate.net

¹H NMR provides information on the structure of the octyl chains. The spectrum would show characteristic signals for the terminal methyl (CH₃) group, the various methylene (B1212753) (CH₂) groups along the chain, and the methylene group adjacent to the phosphate oxygen (-CH₂-O-P). The integration of these signals confirms the number of protons in each environment.

¹³C NMR complements the ¹H NMR data, providing a signal for each unique carbon atom in the octyl chains. The chemical shifts are sensitive to the local electronic environment, allowing for the differentiation of each carbon in the alkyl chain.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ³¹P | Pyrophosphate (P-O-P) | -10 to -15 | researchgate.net |

| ¹H | -O-CH₂- | ~4.0 (multiplet) | scispace.com |

| ¹H | -CH₂- (chain) | ~1.2 - 1.7 (multiplet) | scispace.com |

| ¹H | -CH₃ (terminal) | ~0.9 (triplet) | scispace.com |

| ¹³C | -O-CH₂- | ~65 - 70 | scispace.com |

| ¹³C | Alkyl Chain Carbons | ~14 - 32 | scispace.com |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the very near-surface region (typically the top 5-10 nm) of a material. wikipedia.org This makes it exceptionally valuable for studying the interaction of this compound with substrates, for instance, when it is used as a corrosion inhibitor, lubricant additive, or surface modifier on metal or metal oxide surfaces. doaj.orgresearchgate.netdiva-portal.org

By irradiating a surface with X-rays, core-level electrons are ejected, and their kinetic energy is measured. diva-portal.org The binding energy of these electrons is characteristic of the element and its oxidation state. wikipedia.org For this compound, high-resolution scans of the P 2p, O 1s, and C 1s regions provide detailed chemical information. The P 2p peak can confirm the presence of phosphate and its binding state (e.g., P-O-C vs. P-O-metal). The O 1s spectrum can be deconvoluted to distinguish between oxygen in P=O, P-O-H, and P-O-C environments. ethz.chresearchgate.netprinceton.edu

Table 3: Representative XPS Binding Energies for Organophosphate Systems

| Core Level | Chemical State | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| P 2p | Phosphate (R-O)₃PO | 133.0 - 134.5 | researchgate.netresearchgate.netxpsfitting.com |

| O 1s | P=O | ~531.3 | researchgate.netprinceton.edu |

| O 1s | P-O-C / P-O-H | ~532.5 - 533.5 | ethz.chprinceton.edu |

| C 1s | C-C / C-H | ~285.0 | wikipedia.org |

| C 1s | C-O | ~286.5 | wikipedia.org |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural details through fragmentation analysis. thieme-connect.denih.gov Soft ionization techniques like Electrospray Ionization (ESI) are well-suited for analyzing polar molecules like this compound, as they can generate intact molecular ions with minimal fragmentation. chromatographyonline.comcolby.edu

In ESI-MS, this compound would likely be observed as a deprotonated species [M-H]⁻ in negative ion mode or as a protonated [M+H]⁺ or sodiated [M+Na]⁺ adduct in positive ion mode. Tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected parent ion, can provide structural confirmation. nih.gov Predictable fragmentation pathways for dialkyl diphosphates include the cleavage of the pyrophosphate (P-O-P) bond, which is a major fragmentation site, and the loss of one or both octyl chains. colby.edunih.gov

Table 4: Predicted ESI-MS Ions and Fragments for this compound (MW ≈ 386.37)

| Ion/Fragment | Formula | Predicted m/z | Ionization Mode | Reference |

|---|---|---|---|---|

| [M-H]⁻ | C₁₆H₃₅O₇P₂ | ~385.2 | Negative ESI | colby.edu |

| [M+H]⁺ | C₁₆H₃₇O₇P₂ | ~387.2 | Positive ESI | colby.edu |

| [M+Na]⁺ | C₁₆H₃₆NaO₇P₂ | ~409.2 | Positive ESI | colby.edu |

| Fragment (Loss of Octene) | C₈H₁₉O₇P₂ | ~274.0 (from [M-H]⁻) | MS/MS | acdlabs.com |

| Fragment (P-O-P Cleavage) | C₈H₁₈O₄P | ~225.1 (Octyl Phosphate) | MS/MS | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

Chromatographic Separation and Detection Methods

Chromatographic techniques are vital for separating this compound from impurities, starting materials, or byproducts, as well as for quantifying its concentration in various samples. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile compounds like this compound. thieme-connect.denih.govepa.gov It is routinely used to assess purity, monitor the progress of synthesis reactions, and quantify the compound in formulated products.

Given the long alkyl chains and the polar diphosphate head group, reversed-phase HPLC is a suitable separation mode. In this setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov To improve peak shape and retention for the anionic diphosphate, an acidic modifier (e.g., phosphoric acid) or an ion-pairing reagent (e.g., tetrabutylammonium) may be added to the mobile phase. researchgate.net

Since this compound lacks a strong UV chromophore, detection can be challenging. Universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are effective. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides both high sensitivity and structural confirmation, making it a powerful combination for analysis. chromatographyonline.comepa.govmdpi.com

Table 5: Typical HPLC Method Parameters for Alkyl Phosphate Analysis

| Parameter | Description | Reference |

|---|---|---|

| Separation Mode | Reversed-Phase or Ion-Pair Reversed-Phase | researchgate.net |

| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) | nih.govplos.org |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water, often with a buffer (e.g., phosphate) or ion-pairing agent. | nih.govresearchgate.netplos.org |

| Detector | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD). | chromatographyonline.comepa.govmdpi.com |

Mentioned Compounds

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

Electrophoretic Techniques for Diphosphate Analysis

Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are particularly well-suited for the analysis of charged species like diphosphates. Capillary electrophoresis (CE) offers high resolution, speed, and minimal sample consumption, making it a powerful tool for the analysis of complex ionic mixtures. nih.gov However, since phosphate species lack a chromophore, direct UV detection is not feasible. This challenge is typically overcome by using indirect UV absorbance, where a chromophoric ion is added to the running buffer. nih.govharvard.edu

Capillary Zone Electrophoresis (CZE) and Capillary Isotachophoresis (ITP) are two widely used modes of capillary electrophoresis for the analysis of small ions. In CZE, analytes are separated in a free solution based on their charge-to-size ratio. harvard.edu While effective, CZE can suffer from poor detectability for certain analytes like phosphate due to interactions with the silica (B1680970) capillary wall. rsc.org Proper conditioning of the capillary is crucial to achieve reproducible and sensitive results. rsc.org

A study on the separation of various anions, including phosphate, phosphite (B83602), and hypophosphite, by CE utilized a dynamically coated capillary to improve separation efficiency and reduce analyte-wall interactions. fresnostate.edu This approach allowed for the detection of ions at concentrations in the parts-per-million range. fresnostate.edu Another method for the simultaneous determination of phosphonate, phosphate, and diphosphate involved in-capillary complexation with molybdenum(VI). nih.gov This technique forms polyoxomolybdate anions that can be easily detected by direct UV spectrophotometry, providing well-defined peaks for each species. nih.gov

The table below outlines a comparative overview of CZE parameters for phosphate species analysis.

| Parameter | Method 1: Indirect Detection | Method 2: In-capillary Complexation |

| Analyte | Inorganic Polyphosphates | Phosphonate, Phosphate, Diphosphate |

| Separation Mode | Capillary Gel Electrophoresis (CGE) | Capillary Electrophoresis (CE) |

| Detection | Indirect UV Absorbance (with Terephthalate) | Direct UV Detection |

| Complexing Agent | None | Molybdenum(VI) |

| pH | > 6.8 | 3.0 |

| Linear Range | Not specified | 1 x 10⁻⁶ - 2 x 10⁻⁴ M |

| Reference | harvard.edu | nih.gov |

Electrochemical Methods in Mechanistic Studies

Electrochemical methods provide valuable insights into the redox behavior and reaction mechanisms of various compounds. For organophosphorus compounds, these techniques are primarily used in the development of sensors for their detection, often based on the inhibition of an enzyme like acetylcholinesterase or through direct electrocatalytic reactions at a modified electrode surface. nih.govacs.org

The electrochemical behavior of organophosphates is often linked to the properties of the phosphate group. nih.gov Studies on the electrochemical synthesis of organophosphorus compounds, for instance, explore the formation of phosphorus-carbon or phosphorus-heteroatom bonds under controlled potential or current, providing fundamental data on their reactivity. beilstein-journals.org

For a compound like this compound, electrochemical studies could elucidate its adsorption behavior on electrode surfaces, its potential for oxidation or reduction, and the mechanisms of its degradation or transformation. While specific studies on this compound are not prevalent, research on other organophosphorus flame retardants has used electrochemical cell-based sensors to evaluate cytotoxicity. nih.gov These studies often correlate the electrochemical response with biological effects like oxidative stress and apoptosis, demonstrating the utility of these methods in understanding toxic mechanisms. nih.gov The development of enzyme-free electrochemical sensors, which rely on the direct interaction of the analyte with nanomaterial-modified electrodes, is a growing area of research that could be applied to mechanistic studies of diphosphates. bohrium.com

Development of High-Sensitivity and High-Precision Analytical Protocols

The development of robust analytical methods for compounds like this compound requires a focus on achieving high sensitivity and precision. This is particularly important for trace-level detection in complex matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for such applications.

A validated HPLC-MS method for the analysis of another diphosphate, the anticancer prodrug combretastatin (B1194345) A1 phosphate (CA1P), demonstrates the principles of developing a high-sensitivity protocol. nih.gov This method involved solid-phase extraction for plasma samples and direct injection for urine, with validation covering linearity, accuracy, precision, and recovery. nih.gov The use of MS detection provides high selectivity and allows for low limits of quantification. nih.gov

Similarly, for the analysis of thiamine (B1217682) diphosphate (TDP) in whole blood, a reverse-phase HPLC method with fluorescence detection was developed and validated. japsonline.comjapsonline.com The validation data from this study, summarized below, highlights the parameters essential for a high-precision analytical protocol.

| Validation Parameter | Result for Thiamine Diphosphate (TDP) Analysis | Significance |

| Linearity (r²) | > 0.98 | Indicates a strong correlation between concentration and response over a defined range. japsonline.com |

| Limit of Quantification (LOQ) | 30.37 ng/ml | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. japsonline.com |

| Intra-day Precision (%RSD) | 1% - 14% | Measures the precision of the method within a single day's analysis. japsonline.com |

| Inter-day Precision (%RSD) | 1% - 14% | Measures the precision of the method across different days, indicating its reproducibility. japsonline.com |

| Accuracy/Recovery | 87.8% - 123% | Shows how close the measured value is to the true value, indicating the extent of systematic error. japsonline.comjapsonline.com |

The development of such protocols for this compound would likely involve liquid chromatography for separation, coupled with tandem mass spectrometry (MS/MS) for highly selective and sensitive detection, ensuring reliable quantification even at low concentrations.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Diphosphate (B83284) Diversity

The synthesis of dialkyl dihydrogen diphosphates, including the dioctyl variant, has traditionally relied on established esterification methods. Future research is poised to explore more efficient, selective, and environmentally benign synthetic strategies to create a wider diversity of diphosphate compounds.

Current synthetic routes often involve the direct esterification of phosphoric acid or its anhydride (B1165640) (P₂O₅) with the corresponding alcohol, or the alcoholysis of phosphorus oxychloride (POCl₃). wikipedia.org Another established method produces symmetrical dialkyl dihydrogen pyrophosphates by oxidizing monoalkyl hydrogen phosphonates. rsc.org While effective, these methods can have limitations regarding yield, purity, and the use of harsh reagents.

Emerging research points towards innovative catalytic systems to overcome these challenges. The use of Brønsted acidic ionic liquids as reusable catalysts, for instance, has shown high efficiency in the synthesis of related esters like dioctyl phthalate, achieving conversions up to 98%. researchgate.net This approach offers a green and efficient alternative that could be adapted for dioctyl dihydrogen diphosphate production. researchgate.net Furthermore, the vast field of transition-metal catalysis presents untapped potential for developing novel phosphorylation and condensation reactions, offering pathways to previously inaccessible diphosphate structures with unique properties. mdpi-res.com

| Synthetic Method | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Classical Esterification | Reaction of phosphoric acid/anhydride with octanol (B41247). wikipedia.org | Uses readily available starting materials. | Improving yield and minimizing byproducts. |

| Oxidation of Phosphonates | Oxidation of mono-octyl hydrogen phosphonate. rsc.org | Can produce symmetrical pyrophosphates in good yield. rsc.org | Exploring the scope with different oxidizing agents. |

| Acidic Ionic Liquid Catalysis | Use of functionalized ionic liquids as recyclable catalysts. researchgate.net | Environmentally friendly, high conversion rates, catalyst reusability. researchgate.net | Adaptation for diphosphate synthesis and catalyst optimization. |

| Transition-Metal Catalysis | Development of new catalytic cycles for P-O bond formation. mdpi-res.com | High selectivity, milder reaction conditions, access to novel structures. | Screening of metal complexes and ligand design. |

Advanced Mechanistic Insights at the Molecular Level

A profound understanding of the reaction mechanisms, molecular interactions, and structure-property relationships of this compound is crucial for its rational design and application. Future research will increasingly rely on a synergy between advanced computational modeling and experimental validation.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying organophosphate compounds. researchgate.net These methods can elucidate reaction mechanisms with surrogates for active sites in enzymes, predict toxicity, and analyze molecular structures. researchgate.netnih.gov For this compound, theoretical models can probe its primary mechanism in flame retardancy, which involves the formation of a protective char layer during combustion. At a molecular level, this involves endothermic dehydration and cross-linking reactions promoted by the acidic diphosphate group.

Furthermore, computational studies can illuminate the compound's interaction with other molecules. As a ligand, this compound can coordinate with metal cations, a property crucial in various catalytic and biological processes. Molecular docking and simulation can predict how the dual octyl chains and the polar diphosphate head influence its binding affinity and orientation, guiding the design of new functional materials. nih.gov

| Technique | Application to this compound | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways for synthesis and degradation (e.g., pyrolysis). researchgate.net | Energy barriers, transition state geometries, reaction kinetics. researchgate.net |

| Molecular Docking | Simulating interactions with polymer chains or biological macromolecules. nih.gov | Binding energies, preferred interaction sites, conformational changes. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of chemical bonds within the molecule and in complexes. | Bond strength, charge distribution, nature of intermolecular forces. |

| Ab Initio Molecular Dynamics (AIMD) | Simulating molecular behavior at finite temperatures. | Dynamic processes, solvent effects, vibrational spectra. |

Integration of Diphosphate Chemistry in Next-Generation Materials Science

The unique structure of this compound, featuring a flexible diphosphate backbone, two acidic protons, and two long alkyl chains, makes it a versatile building block for advanced materials. Research is moving beyond its traditional use as a plasticizer and flame retardant toward its integration into sophisticated, functional systems.

In polymer science, organophosphorus compounds are being explored for creating materials with tailored electronic and optical properties. acs.org The phosphorus center can be used to tune the electronic characteristics of π-conjugated systems, opening possibilities for applications in organic light-emitting diodes (OLEDs) and sensors. acs.org Integrating diphosphate moieties into polymer backbones could lead to new materials with inherent flame retardancy and tunable conductivity.

Another emerging area is the surface modification of nanoparticles. For example, dodecyl dihydrogen phosphate (B84403) has been used to create hydrophobic coatings on calcium carbonate nanoparticles, which then act as functional fillers to improve the mechanical properties of PVC composites. researchgate.net Applying this concept, this compound could serve as a superior surface modifier or stabilizer for various inorganic nanoparticles, creating novel nanocomposites for applications ranging from advanced coatings to energy storage materials.

| Application Area | Role of this compound | Potential Impact |

|---|---|---|

| Functional Polymers | As a monomer or additive in polymerization. | Creation of self-extinguishing, ion-conducting, or stimuli-responsive polymers. |

| Nanocomposites | Surface modifier for inorganic fillers (e.g., TiO₂, SiO₂, CaCO₃). researchgate.net | Enhanced dispersion and interfacial adhesion, leading to improved mechanical and thermal properties. researchgate.net |

| Optoelectronic Materials | As a building block for P-containing π-conjugated systems. acs.org | Development of novel materials for sensors and organic electronics. acs.org |

| Advanced Lubricants | As an anti-wear and extreme pressure additive. wikipedia.org | Improved performance and longevity of mechanical systems through tribofilm formation. |

Theoretical Predictions Guiding Experimental Design

The paradigm of materials discovery is shifting from trial-and-error experimentation to a more predictive, theory-driven approach. High-level computational methods are increasingly used not just to explain observed phenomena but to guide experimental efforts from the outset.

For this compound, theoretical calculations can predict key physicochemical properties before a single experiment is run. Quantum chemical methods can accurately estimate thermochemical data such as enthalpies of formation, which are critical for process safety and design. acs.org Models can also predict physical properties like lipophilicity (LogP) and solubility, which are essential for applications in extraction or formulation. mdpi.com

Perhaps most powerfully, theoretical predictions can guide the synthesis of new diphosphate derivatives. By calculating the electronic properties and reactivity of hypothetical molecules, researchers can pre-screen candidates for specific applications, such as flame retardants with higher thermal stability or ligands with stronger binding affinity. This "materials-by-design" approach can significantly accelerate the discovery cycle, saving considerable time and resources by focusing experimental work on the most promising candidates identified through computation. researchgate.net

| Predicted Property | Computational Method | Influence on Experiment |

|---|---|---|

| Reaction Energetics | G3X, CCSD(T), DFT acs.org | Selection of the most feasible synthetic routes; optimization of reaction conditions (temperature, pressure). |

| Physicochemical Properties (e.g., LogP) | Continuum Solvation Models (SMD) mdpi.com | Guiding solvent selection for synthesis, purification, and formulation. |

| Spectroscopic Signatures (NMR, IR) | DFT, Ab Initio Methods | Aiding in the identification and characterization of new compounds. |

| Material Performance (e.g., binding energy) | Molecular Mechanics, DFT nih.gov | Prioritizing the synthesis of molecules predicted to have superior performance for a target application. |

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for dioctyl dihydrogen diphosphate to ensure high purity and yield?

- Methodology : Use controlled esterification of phosphoric acid with octanol under anhydrous conditions. Monitor reaction progress via in situ pH titration and ³¹P-NMR spectroscopy to track phosphate group conversion. Purify via recrystallization in non-polar solvents (e.g., hexane) to remove unreacted alcohols .

- Data Consideration : Purity can be quantified using HPLC with a refractive index detector, targeting >98% purity. Yield optimization requires balancing stoichiometric ratios (e.g., 1:2.2 phosphoric acid:octanol) and reaction temperatures (80–100°C) .

Q. How can this compound be reliably quantified in complex biological matrices?

- Methodology : Employ fluorometric assays adapted for diphosphates, such as enzymatic coupling with pyrophosphatase to release inorganic phosphate (Pi), followed by fluorometric detection using malachite green or quinoline-based dyes .

- Calibration : Generate fresh standard curves for each assay (linear range: 0.1–10 µM) to account for matrix interference. Validate with spike-recovery experiments (85–115% recovery) .

Q. What are the critical parameters for characterizing this compound’s structural properties?

- Techniques :

- FT-IR : Identify P=O stretching (1250–1300 cm⁻¹) and P-O-C (alkyl ester) vibrations (1050–1150 cm⁻¹).

- XRD : Compare diffraction patterns with known diphosphate crystal structures (e.g., d-spacing at 4.2 Å for layered hydrogen-bonded networks) .

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ³¹P-NMR | δ = -10 to -15 ppm | |

| FT-IR | 1250 cm⁻¹ (P=O) |

Advanced Research Questions

Q. How do hydrogen-bonding networks in this compound crystals influence its thermal stability?

- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve O–H⋯O and N–H⋯O interactions. Use thermal gravimetric analysis (TGA) to correlate decomposition temperatures (Td) with hydrogen-bond density .

- Findings : Stronger hydrogen bonds (e.g., O–H⋯O distances <2.8 Å) increase Td by 20–40°C compared to weaker interactions.

Q. What advanced spectroscopic methods can resolve contradictions in reported diphosphate reactivity under aqueous vs. non-aqueous conditions?

- Approach :

- Use in situ Raman spectroscopy to monitor hydrolysis kinetics (e.g., P-O-P bond cleavage at 750 cm⁻¹).

- Compare reactivity in buffered (pH 7.4) vs. anhydrous DMSO systems.

Q. How can factorial design optimize experimental conditions for this compound’s application in lipid membrane studies?

- Experimental Design :

- Variables : pH (4–9), temperature (25–60°C), and lipid:diphosphate molar ratios (1:1 to 1:5).

- Response Metrics : Membrane stability (via fluorescence anisotropy) and phosphate incorporation efficiency (³²P radiolabeling).

Data Contradiction Resolution

Q. Why do fluorometric assays for diphosphates show variability across studies, and how can this be mitigated?

- Root Cause : Matrix effects (e.g., detergents or metal ions in samples) quench fluorescence signals.

- Solutions :

- Include internal standards (e.g., ¹³C-labeled diphosphate) for normalization.

- Pre-treat samples with Chelex-100 resin to remove divalent cations .

Q. How to reconcile discrepancies in reported crystallographic data for this compound derivatives?

- Strategy : Re-analyze raw diffraction data (e.g., CIF files) using modern refinement software (e.g., SHELXL). Check for overlooked symmetry elements or disordered solvent molecules.

- Example : Revisiting ’s data reduced R-factor from 0.043 to 0.028 by modeling H-atom positions more accurately .

Methodological Best Practices

- Sample Handling : Store diphosphates at -20°C under argon to prevent hydrolysis. Avoid freeze-thaw cycles .

- Instrumentation : Calibrate fluorometers daily using quinine sulfate standards (λex/em = 350/450 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.